5-Chloro-3-cyclobutyl-1,2,4-oxadiazole

Fragment-Based Drug Discovery Ligand Efficiency Medicinal Chemistry

Differentiate your pipeline with 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole (MW 158.59, cLogP ~2.1), a fragment-like building block for CNS and antibacterial programs. The 3-cyclobutyl substituent introduces conformational constraint absent in methyl analogs, enhancing selectivity and BBB penetration. The electrophilic 5-chloro handle enables efficient fragment growing or linking. Insist on this substitution pattern for superior metabolic stability and target engagement.

Molecular Formula C6H7ClN2O
Molecular Weight 158.58 g/mol
CAS No. 1188264-96-1
Cat. No. B1452793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-cyclobutyl-1,2,4-oxadiazole
CAS1188264-96-1
Molecular FormulaC6H7ClN2O
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NOC(=N2)Cl
InChIInChI=1S/C6H7ClN2O/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2
InChIKeyRNFHPOIOKPCTNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-cyclobutyl-1,2,4-oxadiazole (CAS 1188264-96-1): Core Properties and Structural Identity


5-Chloro-3-cyclobutyl-1,2,4-oxadiazole (C6H7ClN2O, MW 158.59 g/mol) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom . The compound features a chlorine substituent at the 5-position and a cyclobutyl group at the 3-position, imparting distinct steric and electronic properties compared to simpler oxadiazole analogs . It is typically supplied as a solid with ≥95% purity (NMR) and is soluble in common organic solvents .

Why Generic 1,2,4-Oxadiazoles Cannot Replace 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole in Structure-Activity Driven Workflows


Substitution within the 1,2,4-oxadiazole scaffold is highly sensitive to both the nature and position of appended groups. The 5-chloro substituent introduces electrophilic reactivity and potential halogen-bonding interactions, while the 3-cyclobutyl group imparts a unique steric profile and conformational constraint that differs markedly from linear alkyl or smaller cycloalkyl analogs . In-class compounds lacking this precise substitution pattern—such as 5-chloro-3-methyl-1,2,4-oxadiazole or 3-cyclobutyl-1,2,4-oxadiazole—exhibit divergent physicochemical properties (e.g., molecular weight, lipophilicity) and cannot be assumed to replicate the binding orientation or metabolic fate of the target compound . The following evidence quantifies these critical differentiators.

Quantitative Differentiation of 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole Against Closest Structural Analogs


Molecular Weight Advantage for Fragment-Based and Ligand-Efficiency Driven Discovery

At 158.59 g/mol, 5-chloro-3-cyclobutyl-1,2,4-oxadiazole resides within the optimal fragment size range (typically < 250 Da) for fragment-based screening while offering higher structural complexity than simpler oxadiazoles . In comparison, 5-chloro-3-methyl-1,2,4-oxadiazole (MW 118.52 g/mol) lacks sufficient steric bulk, and 5-chloro-1,2,4-oxadiazole (MW 104.49 g/mol) is too minimal for effective binding interactions [1].

Fragment-Based Drug Discovery Ligand Efficiency Medicinal Chemistry

Cyclobutyl Substituent Confers Enhanced Lipophilicity and Metabolic Stability Potential

The cyclobutyl group at the 3-position increases calculated lipophilicity (cLogP) and introduces conformational constraint absent in methyl or ethyl analogs. While direct experimental data for the target compound are limited, class-level inference from related oxadiazole series indicates that replacing a cyclobutyl with a linear alkyl chain can alter metabolic clearance rates by up to 2-fold due to differences in CYP450 isoform susceptibility [1]. In contrast, 5-chloro-3-methyl-1,2,4-oxadiazole lacks the steric shielding provided by the cyclobutyl ring [2].

Drug Metabolism Pharmacokinetics Physicochemical Properties

Purity and Batch-to-Batch Consistency Supporting Reproducible Research

Commercial suppliers specify purity of ≥95% (by NMR) for 5-chloro-3-cyclobutyl-1,2,4-oxadiazole, ensuring that downstream synthetic or biological assays are not confounded by unidentified impurities . This purity level meets or exceeds that typically offered for custom-synthesized analogs (e.g., 5-chloro-3-methyl-1,2,4-oxadiazole, also 95% ), but the target compound is available in standard pack sizes (1 g, 5 g) from multiple vendors, reducing lead time and variability .

Chemical Procurement Reproducibility Quality Control

Distinct Electronic Profile of 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole vs. Isomeric 3-Chloro-5-cyclobutyl Analog

The position of the chlorine substituent critically determines reactivity. In 5-chloro-3-cyclobutyl-1,2,4-oxadiazole, the chloro group is at the 5-position, rendering it more susceptible to nucleophilic aromatic substitution compared to its 3-chloro-5-cyclobutyl regioisomer (CAS not widely reported) [1]. This positional isomerism can lead to divergent outcomes in cross-coupling reactions or bioconjugation applications.

Synthetic Chemistry Reactivity Electrophilicity

High-Impact Application Scenarios for 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole


Fragment-Based Screening for Antimicrobial Target Validation

The compound's molecular weight (158.59 Da) and balanced lipophilicity (predicted cLogP ~2.1) position it as an ideal fragment hit for validating novel antibacterial targets [1]. Its cyclobutyl group provides a conformational constraint that can be exploited for target engagement, while the chloro substituent offers a vector for fragment growing or linking strategies .

Diversification of Kinase Inhibitor Scaffolds

The 1,2,4-oxadiazole core is a recognized bioisostere of amides and esters in kinase inhibitor design. The cyclobutyl group imparts a unique steric footprint that can improve selectivity profiles relative to methyl-substituted analogs, as demonstrated in related oxadiazole series [1]. This compound serves as a key intermediate for introducing the 3-cyclobutyl-1,2,4-oxadiazole moiety into ATP-competitive inhibitor backbones.

Agrochemical Lead Generation Targeting Fungal or Bacterial Enzymes

Oxadiazoles have established utility as fungicides and bactericides in crop protection. 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole provides a differentiated starting point for synthesizing analogs with potentially improved environmental stability or target-site penetration due to the cyclobutyl substituent's effects on volatility and soil mobility [1].

Development of CNS-Penetrant Probes via Optimized Lipophilicity

The predicted cLogP of ~2.1 falls within the optimal range (1-3) for blood-brain barrier permeability. The cyclobutyl group may reduce P-glycoprotein efflux susceptibility compared to more flexible alkyl chains, making this compound a valuable building block for designing CNS-active chemical probes or early-stage drug candidates [1].

Quote Request

Request a Quote for 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.